Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)- follows the established International Union of Pure and Applied Chemistry conventions for complex amide derivatives. According to IUPAC nomenclature principles, amic acids and their derivatives are named systematically using specific methodologies. The compound name indicates a butanamide backbone with substitution at the 4-position by an amino group that bears an acetyl substituent containing a methyl-aci-nitro functionality.
The preferred IUPAC name generation for such compounds employs the amino and oxo prefix methodology, where the carboxamide group is treated as the principal functional group. For this particular structure, the butanamide chain serves as the parent compound, with the complex substituent at position 4 requiring careful delineation of the acyl chain and nitro group positioning. The "aci-nitro" designation refers to the tautomeric form of nitro compounds, representing the C=N(OH)O structural arrangement rather than the conventional C-NO2 form.
Substitution nomenclature for amides follows specific rules where numerical locants and nitrogen-specific designations are employed as required. The acetyl portion of the substituent contributes additional complexity to the naming system, requiring specification of both the carbonyl position and the nitro group attachment. The systematic identification of this compound necessitates understanding the hierarchical priority of functional groups within the IUPAC framework, where the primary amide functionality takes precedence over secondary amide and nitro substituents.
Molecular Geometry and Conformational Analysis
The molecular geometry of Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)- exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the influence of intramolecular interactions. The nitro group geometry in such compounds typically displays characteristic bond lengths and angles, with nitrogen-oxygen bond distances averaging 1.20 Ångström and oxygen-nitrogen-oxygen angles ranging from 130° to 136°. These geometric parameters remain relatively constant across different nitro-containing organic compounds, providing a foundation for understanding the local geometry around the nitro functionality.
The amide bond geometry within the structure exhibits the expected planar configuration characteristic of carbonyl-nitrogen linkages. Research on related compounds indicates that the carbon-nitrogen bond lengths in nitroalkanes typically range from 1.49 to 1.53 Ångström. The conformational preferences of the molecule are influenced by the interplay between steric effects and electronic interactions, particularly involving the nitro group and adjacent functional groups.
The aci-nitro tautomeric form introduces additional geometric considerations, as this arrangement involves a C=N(OH)O structure rather than the conventional C-NO2 configuration. This tautomerization affects the overall molecular geometry and can influence the conformational landscape of the compound. The presence of the extended acyl chain creates multiple degrees of conformational freedom, with rotation about carbon-carbon and carbon-nitrogen bonds contributing to the overall structural flexibility.
Computational studies on related nitroacetamide compounds have revealed that solvent effects play a crucial role in determining the relative stability of different conformational states. The balance between intramolecular interactions and solvation effects can significantly influence the preferred molecular geometry in solution compared to gas-phase or crystalline environments.
Crystallographic Data and Bonding Patterns
Crystallographic analysis of related nitro-containing amide compounds provides insight into the solid-state structure and intermolecular interactions expected for Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)-. Studies on analogous compounds such as 4-amino-2-nitroacetanilide have demonstrated the occurrence of polymorphism, with different crystal forms exhibiting distinct colors and space group symmetries. The red and orange polymorphic forms of related compounds crystallize in monoclinic space groups with specific hydrogen bonding patterns that influence their optical properties.
The crystallographic data for structurally similar compounds reveal that hydrogen bonding plays a critical role in determining crystal packing arrangements. Classical hydrogen bonds involving oxygen-hydrogen and nitrogen-hydrogen interactions typically exhibit distances consistent with strong intermolecular associations. The presence of both nitro and amide functionalities in the target compound suggests the potential for extensive hydrogen bonding networks in the crystalline state.
Crystal structure determinations of related compounds have shown that the molecular conformation in the solid state can differ significantly from solution-phase geometries. The crystal packing forces and specific intermolecular interactions can stabilize particular conformational arrangements that may not be favored in isolation. The nitro group orientation relative to other functional groups in the molecule often depends on the specific crystal environment and the availability of suitable hydrogen bonding partners.
Bonding pattern analysis reveals that the planar arrangement of the nitro group is generally maintained across different crystal forms, consistent with the sp2 hybridization of the nitrogen center. The carbon-nitrogen bond to the nitro group typically exhibits partial double bond character, influencing both the local geometry and the overall molecular rigidity in crystalline environments.
Comparative Analysis with Structural Analogues
Comparative structural analysis with related compounds provides valuable context for understanding the properties of Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)-. Simple butanamide derivatives such as N-methylbutanamide serve as baseline structures for comparison, with molecular formulas C5H11NO and molecular weights of 101.15 grams per mole. The introduction of additional functional groups in the target compound significantly increases both molecular complexity and potential for diverse intermolecular interactions.
The compound 4-aminobutanamide represents a closer structural analogue, with the molecular formula C4H10N2O and a molecular weight of 102.14 grams per mole. This compound demonstrates the basic structural framework of amino-substituted butanamides and provides insight into the conformational preferences of the aliphatic chain portion of the target molecule. The amino functionality at the 4-position creates opportunities for hydrogen bonding and influences the overall molecular polarity.
Nitroacetamide compounds studied in aqueous solution research demonstrate exceptional properties related to their acidity and solubility characteristics. These studies reveal that the combination of nitro and amide functionalities can produce unexpected chemical behavior, with significant changes in ionization constants depending on the specific substitution pattern. The target compound incorporates both of these functional groups, suggesting potentially interesting solution-phase properties.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Butanamide | C4H9NO | 87.12 | Basic amide structure |
| N-methylbutanamide | C5H11NO | 101.15 | N-substituted amide |
| 4-aminobutanamide | C4H10N2O | 102.14 | Amino-substituted chain |
| N-(4-nitrophenyl)butanamide | C10H12N2O3 | 208.21 | Nitro-containing analogue |
The structural comparison also extends to compounds containing aci-nitro functionality, which represent tautomeric forms of conventional nitro compounds. These structures exhibit altered electronic properties and geometric arrangements compared to their nitro counterparts, potentially influencing both the chemical reactivity and physical properties of the target compound. The presence of the aci-nitro group in an acetyl substitution pattern creates a unique structural motif that combines the characteristics of both tautomeric forms and acylated amino functionalities.
Properties
CAS No. |
102692-05-7 |
|---|---|
Molecular Formula |
C7H13N3O4 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[(4-amino-4-oxobutyl)amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C7H13N3O4/c1-14-10(13)5-7(12)9-4-2-3-6(8)11/h5H,2-4H2,1H3,(H2,8,11)(H,9,12)/b10-5+ |
InChI Key |
YLQMBRMHBUNQCQ-BJMVGYQFSA-N |
SMILES |
CO[N+](=CC(=O)NCCCC(=O)N)[O-] |
Isomeric SMILES |
CO/[N+](=C/C(=O)NCCCC(=O)N)/[O-] |
Canonical SMILES |
CO[N+](=CC(=O)NCCCC(=O)N)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YN 0165 JA; YN-0165 JA; YN0165 JA. |
Origin of Product |
United States |
Biological Activity
Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)- (CAS Number: 125735-38-8), is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.
Specifications
| Property | Value |
|---|---|
| CAS Number | 125735-38-8 |
| Molecular Formula | C₇H₁₄N₄O₃ |
| Molecular Weight | 186.21 g/mol |
Antimicrobial Activity
Research indicates that various derivatives of amides, including Butanamide compounds, exhibit significant antimicrobial properties. In a study evaluating the antimicrobial activities of related compounds, it was found that certain structural modifications enhanced activity against bacteria such as E. coli and S. aureus .
Minimum Inhibitory Concentration (MIC) Results:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 4a | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4e | C. albicans | 6.63 |
Anti-inflammatory Activity
The anti-inflammatory potential of Butanamide derivatives has been highlighted in several studies. A notable investigation reported that specific compounds could inhibit carrageenan-induced rat paw edema significantly, demonstrating their potential as anti-inflammatory agents .
Inhibition Rates:
| Time (hours) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
Antioxidant Activity
Antioxidant activity is another critical aspect of Butanamide's biological profile. The compound's ability to scavenge free radicals has been compared to standard antioxidants like Vitamin C, indicating promising results .
IC50 Values:
| Compound | IC50 (mg/mL) |
|---|---|
| Butanamide | 0.3287 |
| Vitamin C | 0.2090 |
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing various butanamide derivatives and evaluating their biological activities. The research demonstrated that modifications in the acetamido group significantly influenced the biological efficacy of the compounds . Notably, the introduction of electron-withdrawing groups enhanced antimicrobial potency.
Comparative Analysis with Other Compounds
In comparative studies, Butanamide derivatives were found to have superior activity against specific pathogens compared to traditional antibiotics. For instance, a derivative with a similar structure exhibited a lower MIC against Pseudomonas aeruginosa, showcasing the potential for developing new antimicrobial agents from this class of compounds .
Preparation Methods
Direct Amidation via Acid Chlorides
A primary approach for butanamide synthesis involves the reaction of butyric acid derivatives with appropriate amines. Patent literature describes a method where o-toluidine is reacted with butyryl chloride to produce N-(2-methylphenyl)butanamide, which serves as a precursor for further functionalization. This reaction typically proceeds as follows:
R-NH2 + CH3CH2CH2COCl → R-NH-CO-CH2CH2CH3 + HCl
This reaction can be conducted in inert solvents such as chlorobenzene, toluene, or xylene at temperatures between 50-100°C. The progress of the reaction can be monitored by tracking the evolution of hydrogen chloride gas. After completion, the product typically precipitates from the reaction solution with purities generally exceeding 98%.
Table 2: Reaction Conditions for Direct Amidation via Acid Chlorides
Two-Step Substitution-Hydrolysis Method
Patent CN112047852A details a two-step process for preparing 2-(1-butanoic acid-4-yl)-amino-substituted butanamides that could be adapted for our target compound:
- Reaction of 2-amino substituted butyramide with 4-bromoethyl butyrate or 4-chloro-ethyl butyrate in an organic solvent
- Deprotection via hydrolysis under controlled pH conditions
Table 3: Reaction Parameters for Two-Step Substitution-Hydrolysis Method
Introduction of Functional Groups
Protection-Functionalization-Deprotection Strategy
For the synthesis of functionalized amino compounds like our target molecule, a protection-functionalization-deprotection strategy has proven effective. Patent WO2018207120A1 outlines such a process for preparing substituted nitroanilines:
- Protection of the amine with an acetyl group
- Introduction of nitro functionality
- Deprotection to reveal the final product
This approach allows for selective functionalization while preventing undesired side reactions at the amine position.
Table 4: Protection-Functionalization-Deprotection Sequence
For the target compound, a similar approach could be employed to introduce the (methyl-aci-nitro)acetyl group to a suitable amine precursor.
Selective Bromination Techniques
When introducing functional groups to aromatic systems, selective bromination often serves as an important intermediate step. Patent EP1268400B1 describes an efficient method for the bromination of N-butyryl-2-methylaniline to N-(4-bromo-2-methylphenyl)butanamide:
- The starting material is dissolved in acetic acid
- 1-1.3 molar equivalents of elemental bromine are added at 10-80°C
- The mixture is stirred for 20 minutes to 3 hours
- Water is added (0.5-5 times the volume)
- The precipitate is collected, washed with water, and dried in vacuo
This procedure typically yields products with purities exceeding 99%. The brominated intermediate can then undergo further transformations to introduce other functional groups.
Nitration Methodologies
For introducing nitro groups to aromatic compounds, several approaches have been documented that might be relevant to our target compound:
- Direct Nitration : Using fuming nitric acid in sulfuric acid at controlled temperatures (typically 0-5°C)
- Continuous Flow Nitration : Employing flow reactors for better control and safety when handling nitrating agents
Patent CN111704555A describes a continuous flow approach for nitration reactions that offers several advantages over batch processes, particularly for nitro compounds:
Table 5: Continuous Flow Parameters for Nitration
Carbonylation Methods
Carbonylation reactions represent another important approach for the functionalization of certain precursors. Patent EP1268400B1 describes a method for converting N-(4-bromo-2-methylphenyl)butanamide to methyl N-butyryl-4-amino-3-methylbenzoate through carbonylation:
- The brominated precursor and a palladium catalyst are charged into a pressure vessel
- A mixture of methanol, optional additional solvents, and a base is added
- The vessel is pressurized with carbon monoxide (2-30 bar) at 90-160°C
- The reaction is maintained until no more carbon monoxide is consumed
The palladium catalysts typically used are of the Pd(PPh3)2X2 type, where Ph represents optionally substituted phenyl and X represents halogen. This approach could potentially be adapted for introducing carbonyl functionalities in related butanamide derivatives.
Selective Acylation Strategies
For introducing the acetyl moiety in the target compound, selective acylation methods can be employed. Patent CN108299205A describes a technique for synthesizing 2-amino-4-acetyl-anisidines through selective acylation:
The reaction involves treating 2,4-diamino anisole with acetic anhydride in methanol in the presence of an acid binding agent. The molar ratio of the acid binding agent to the starting material is optimized between 0.3:1 and 0.7:1 to ensure selectivity.
Multi-Step Synthesis for Structurally Similar Compounds
A related nitro-containing butanamide derivative, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, has been synthesized through a multi-step process that could provide insights for our target compound:
- Acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride in chlorobenzene at 373K
- Nitration of the resulting amide with fuming nitric acid in sulfuric acid (60%) at 273K
- Isolation of the product by pouring the reaction mixture into ice-water
- Purification by recrystallization from methylene chloride
This procedure yielded the target compound with 77% yield. Crystals suitable for X-ray analysis were obtained through slow evaporation of an ethanol solution.
Proposed Synthesis Route for Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)-
Based on the methodologies described above, a potential synthetic route for Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)- could involve:
Table 6: Proposed Synthetic Route for Target Compound
| Step | Process | Key Reagents | Expected Outcome |
|---|---|---|---|
| 1 | Preparation of 4-amino-butanamide | Appropriate starting materials based on retrosynthetic analysis | Core butanamide structure |
| 2 | Protection of amine | Acetic anhydride in acetic acid | Protected intermediate |
| 3 | Introduction of methyl-aci-nitro group | Selective functionalization reagents | Functionalized protected intermediate |
| 4 | Acetylation | Acetic anhydride with controlled stoichiometry | Acetylated intermediate |
| 5 | Deprotection | Methanol, hydrochloric acid | Target compound |
| 6 | Purification | Recrystallization | High-purity product |
Analytical Methods and Characterization
Comprehensive characterization of the synthesized Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)- is essential to confirm structure and purity. Based on protocols used for related compounds, the following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation, both ¹H-NMR and ¹³C-NMR should be performed. For similar compounds, NMR data has been reported in CDCl₃ with chemical shifts in ppm.
High-Performance Liquid Chromatography (HPLC) : For purity analysis, with target purity exceeding 99%.
Mass Spectrometry : For molecular weight confirmation and identification of potential impurities.
Infrared Spectroscopy : To identify characteristic functional groups, particularly the butanamide and nitro moieties.
Melting Point Determination : As a preliminary purity indicator, analogous to the protocol used for related compounds (e.g., 104-106°C for 2-Azido-N-(β-oxo-2,5-dimethoxy phenehyl)-acetamide).
Purification Strategies
Effective purification is critical for obtaining the target compound in high purity. Based on methods used for related compounds, the following purification strategies may be applicable:
Recrystallization : Using appropriate solvents such as methanol, methylene chloride, or isopropanol.
Column Chromatography : Using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures).
Solvent Extraction : Multiple washes with aqueous solutions of varying pH, followed by extraction with organic solvents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Butanamide, 4-(((methyl-aci-nitro)acetyl)amino)-, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling nitroacetyl groups to the butanamide backbone under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity . For example, the aci-nitro group’s reactivity necessitates monitoring via FT-IR to track nitro-to-aci-nitro tautomerism .
Q. How can aqueous solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or surfactants like Tween-80. Stability studies under varying pH (2–12) and temperatures (4°C–37°C) should employ HPLC-UV to quantify degradation products. Refer to solubility parameters in the Handbook of Aqueous Solubility Data for structurally similar butanamides .
Q. What analytical techniques are critical for validating purity and identifying byproducts?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with PDA detection (λ = 200–400 nm) to resolve impurities.
- Spectroscopy : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Mass Spectrometry : LC-MS/MS in positive/negative ion modes to detect trace byproducts .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for the aci-nitro group be resolved?
- Methodological Answer : Contradictions often arise from tautomeric equilibria or solvent effects. Use variable-temperature NMR to probe dynamic behavior, or employ computational chemistry (DFT calculations) to predict shifts for comparison. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition constants (Ki).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes.
- Molecular Dynamics Simulations : Model interactions with active-site residues to identify critical hydrogen bonds or steric clashes .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Compare results from multiple docking software (e.g., AutoDock, Schrödinger) to assess consensus binding poses.
- Free-Energy Perturbation (FEP) : Refine binding affinity predictions using advanced force fields.
- Experimental Validation : Synthesize analogs targeting predicted interaction sites and test via surface plasmon resonance (SPR) or fluorescence polarization assays .
Q. What strategies optimize reaction yields while minimizing nitro group reduction during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
